

Known Pharmacokinetic Properties of Sophoranone

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Compound Focus: Sophoranone

CAS No.: 23057-55-8

Cat. No.: S577585

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The table below summarizes the key pharmacokinetic and physicochemical parameters of **Sophoranone** identified in the search results:

Parameter	Property / Value	Experimental Context / Notes
Bioavailability	Very low (predicted)	Based on <i>in vitro</i> data; poor intestinal absorption inferred [1].

| **Permeability** | Very low Caco-2 Papp: 0.115×10^{-6} cm/s | Suggests poor absorption in the gastrointestinal tract [1]. | | **Plasma Protein Binding** | >99.9% | High degree of binding; limits free, active drug concentration [1]. | | **CYP Enzyme Inhibition (In Vitro)** | Potent, competitive inhibitor of **CYP2C9** IC₅₀: 0.966 μM K_i: 0.503 μM | Human liver microsomes. Also inhibits CYP2C9-mediated diclofenac 4'-hydroxylation and losartan oxidation [1]. | | **CYP Enzyme Inhibition (In Vivo)** | No significant effect (rat model) | Co-administration with diclofenac did not alter the drug's pharmacokinetics [1]. | | **Time-Dependent Inhibition** | Not observed | No shift in IC₅₀ after pre-incubation with NADPH [1]. | | **Anti-inflammatory Activity (In Vitro)** | IC₅₀: 28.1 μM | Inhibition of LPS-induced NO production in mouse RAW264.7 cells [2]. |

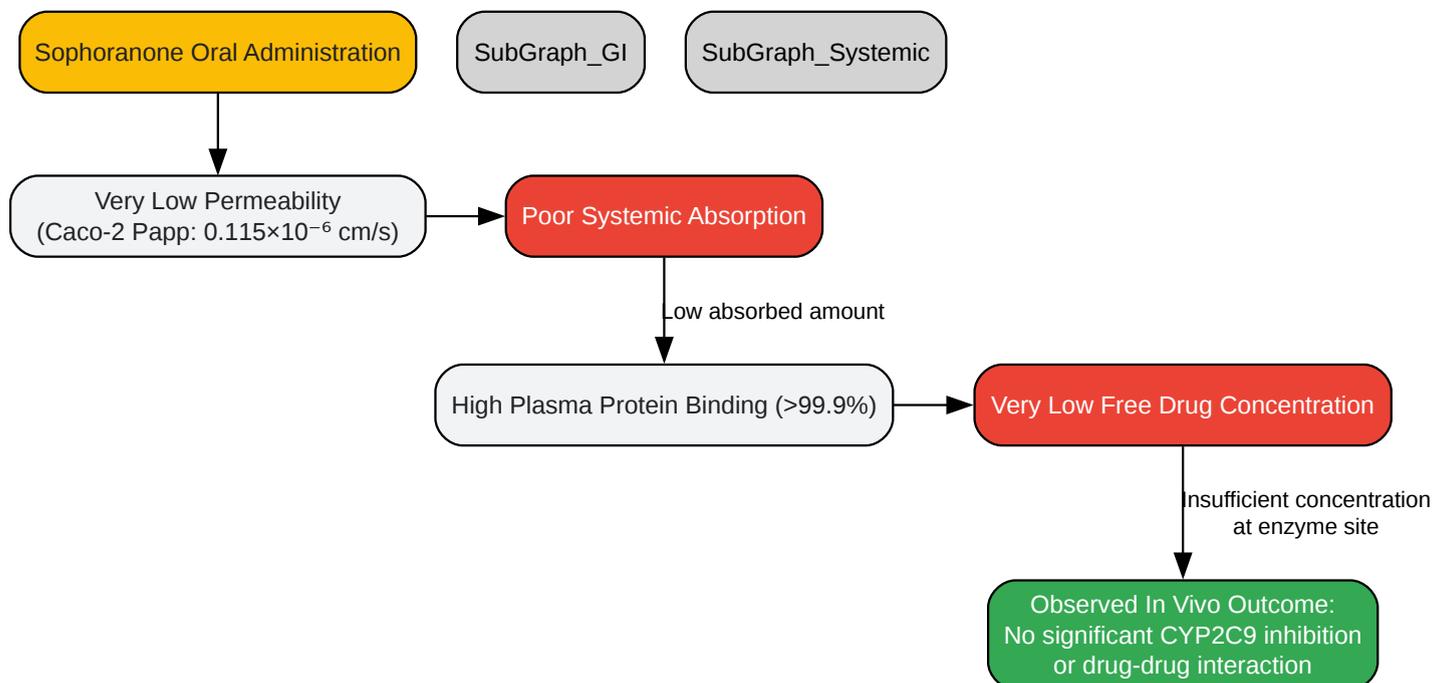
Experimental Protocols for Key Findings

For researchers looking to understand or replicate these findings, here are the methodologies behind the critical experiments.

- **Caco-2 Permeability Assay:** This test assessed **Sophoranone**'s intestinal absorption potential. Caco-2 cells were cultured on semi-permeable membranes in Transwell plates. **Sophoranone** was added to the donor compartment, and the amount that passed to the receiver compartment was measured over time. The resulting apparent permeability (P_{app}) value of $0.115 \times 10^{-6} \text{ cm/s}$ is considered very low, indicating poor absorption [1].
- **Plasma Protein Binding:** The extent of **Sophoranone** binding to plasma proteins was determined using heparinized human plasma. The results showed an extremely high binding rate of **>99.9%**, which suggests that only a tiny fraction of the compound remains unbound and pharmacologically active in the bloodstream [1].
- **In Vitro CYP Inhibition (Reversible):** The inhibitory potential of **Sophoranone** against nine major human CYP enzymes was evaluated in pooled human liver microsomes. A cocktail of specific probe substrates for each CYP enzyme was incubated with **Sophoranone** at various concentrations. Metabolite formation was measured using LC-MS/MS to determine the IC_{50} and K_i values, identifying **Sophoranone** as a potent, competitive inhibitor of **CYP2C9** [1].
- **In Vivo Drug-Drug Interaction (Rat Model):** To translate the *in vitro* findings, an *in vivo* study was conducted in rats. Diclofenac (a CYP2C9 substrate) was co-administered with **Sophoranone** orally. Blood samples were collected over time, and the plasma concentrations of diclofenac and its metabolite (4'-hydroxydiclofenac) were measured. The results showed **no significant change** in the pharmacokinetics of diclofenac, indicating that the potent *in vitro* inhibition did not translate to an *in vivo* interaction in this model [1].

The In Vitro to In Vivo Disconnect: A Proposed Pathway

The most significant finding in **Sophoranone**'s pharmacokinetic profile is the stark contrast between its potent *in vitro* enzyme inhibition and its lack of *in vivo* effect. The following diagram illustrates the proposed mechanism for this disconnect:



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Interpretation and Research Implications

The available data, while not a full pharmacokinetic profile, provides crucial insights for researchers.

- **Key Finding:** The most critical finding is the **lack of correlation between *in vitro* and *in vivo* data**. **Sophoranone** is a potent CYP2C9 inhibitor in human liver microsomes but did not cause a significant drug interaction in a rat model [1].
- **Proposed Mechanism:** As the diagram shows, this disconnect is likely due to a combination of **very low intestinal permeability**, limiting its absorption into the body, and **extremely high plasma protein binding**, which drastically reduces the concentration of free, active **Sophoranone** available to interact with CYP enzymes in the liver [1].
- **Research Implications:** These properties suggest that **Sophoranone** may have a low potential for causing systemic drug-drug interactions mediated by CYP2C9 inhibition, which is a positive safety consideration. However, its poor absorption could also limit its therapeutic application unless strategies to improve its bioavailability are developed.

How to Proceed with Deeper Comparison

The search results did not contain a direct, head-to-head pharmacokinetic comparison of **Sophoranone** with other specific alternatives in a standardized study.

To build a more comprehensive comparison guide, you may need to:

- **Consult Specialized Databases:** Use pharmacokinetic databases like PharmGKB or the University of Washington's Metabolism and Transport Drug Interaction Database to find profiling data on other compounds.
- **Conduct Broader Searches:** Perform targeted searches for specific alternative compounds (e.g., other flavonoids or alkaloids from *Sophora tonkinensis* like sophoridine or matrine) in combination with terms like "pharmacokinetics," "CYP inhibition," or "oral bioavailability" [3] [4].

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References

1. Lack of Correlation between In Vitro and In Vivo Studies on ... [pmc.ncbi.nlm.nih.gov]
2. Sophoranone) | Flavonoid [medchemexpress.com]
3. A review on the pharmacology, pharmacokinetics and toxicity ... [pmc.ncbi.nlm.nih.gov]
4. A review of its pharmacology, pharmacokinetics and toxicity [pubmed.ncbi.nlm.nih.gov]

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